

# comparative analysis of PLK1-IN-11 as an ATPcompetitive inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PLK1-IN-11	
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A Comparative Analysis of ATP-Competitive PLK1 Inhibitors

Polo-like kinase 1 (PLK1) is a critical regulator of cell division, and its overexpression in many cancers makes it a key target for anticancer therapies. This guide provides a comparative analysis of prominent ATP-competitive inhibitors of PLK1.

Note: Information on a specific inhibitor designated "**PLK1-IN-11**" was not publicly available at the time of this writing. Therefore, this guide focuses on a comparative analysis of other well-characterized and clinically relevant ATP-competitive PLK1 inhibitors: BI 2536, Volasertib (BI 6727), and Onvansertib (NMS-P937).

### Introduction to PLK1 and ATP-Competitive Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][2][3] Its dysregulation is common in various cancers, often correlating with poor prognosis.[1][4] This has led to the development of small molecule inhibitors targeting PLK1. The majority of these inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of PLK1 substrates and ultimately leading to mitotic arrest and apoptosis in cancer cells.[5][6][7][8]

### **Comparative Analysis of Key PLK1 Inhibitors**



Several potent and selective ATP-competitive PLK1 inhibitors have been developed, with BI 2536, Volasertib, and Onvansertib being among the most studied.

- BI 2536: One of the earliest and most potent PLK1 inhibitors, BI 2536 inhibits PLK1 at subnanomolar concentrations.[9][10][11] It has demonstrated the ability to cause mitotic arrest and induce apoptosis in a wide range of cancer cell lines.[12] It also shows some activity against other PLK family members, PLK2 and PLK3.[10]
- Volasertib (BI 6727): Developed as a successor to BI 2536, Volasertib is a
  dihydropteridinone derivative with a highly potent inhibitory activity against PLK1.[1][13] It
  also inhibits PLK2 and PLK3, but with lower potency.[13][14][15] Volasertib has shown
  marked antitumor activity and has been investigated in numerous clinical trials.[1][16]
- Onvansertib (NMS-P937): Onvansertib is another potent and orally available PLK1 inhibitor.
   [17][18][19] A key feature of Onvansertib is its high selectivity for PLK1 over other PLK family members and a broader panel of kinases.[5][18][20] This high selectivity may contribute to a more favorable safety profile.

#### **Data Presentation**

Table 1: In Vitro Potency and Selectivity of PLK1

**Inhibitors** 

Inhibitor	Target	IC50 (nM)	Selectivity Profile
BI 2536	PLK1	0.83[9][10]	PLK2 (IC50 = 3.5 nM), PLK3 (IC50 = 9.0 nM) [10]
BRD4	25[9]		
Volasertib (BI 6727)	PLK1	0.87[13][14][15]	PLK2 (IC50 = 5 nM), PLK3 (IC50 = 56 nM) [13][14][15]
Onvansertib (NMS- P937)	PLK1	2[17][18][19]	>5000-fold selectivity over PLK2/PLK3[18]

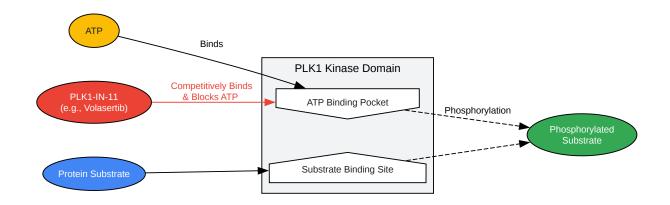


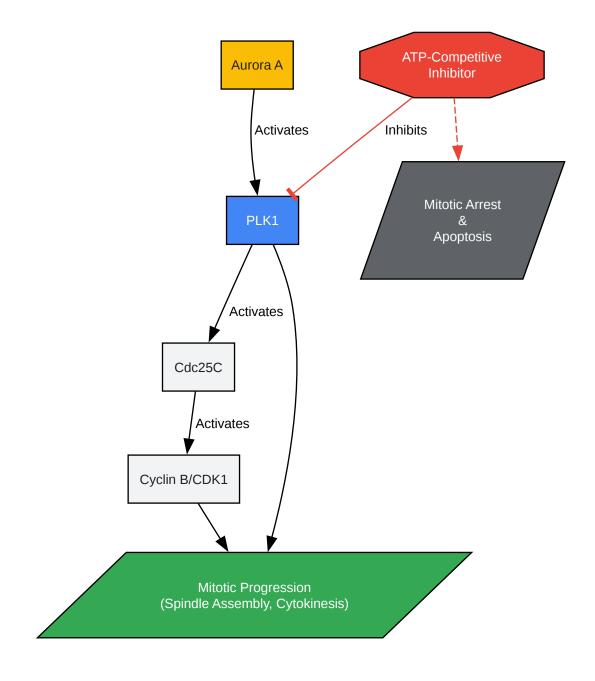
Table 2: Cellular Activity of PLK1 Inhibitors in Cancer Cell Lines

Cell Lille2					
Inhibitor	Cell Line	Cancer Type	EC50 / GI50 (nM)		
BI 2536	Panel of 32 human cancer cell lines	Various	2-25[10][11]		
Volasertib (BI 6727)	HCT116	Colorectal	23[15]		
NCI-H460	Lung	21[15]	_		
BRO	Melanoma	11[15]			
Onvansertib (NMS- P937)	Panel of 137 cell lines	Various	<100 nM for 60 cell lines[5][19]		
AmL-NS8	Leukemia	36[5]			

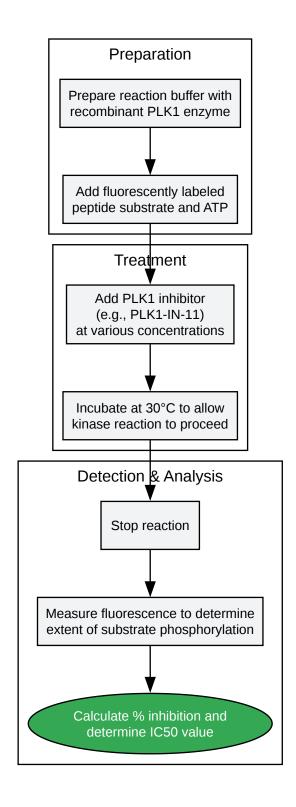
## **Visualizations**











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- 20. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [comparative analysis of PLK1-IN-11 as an ATP-competitive inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
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